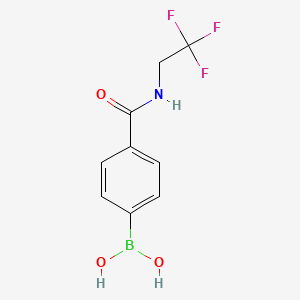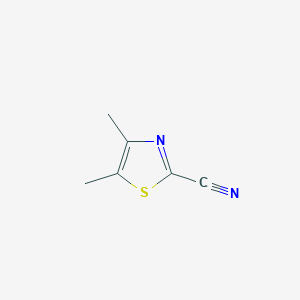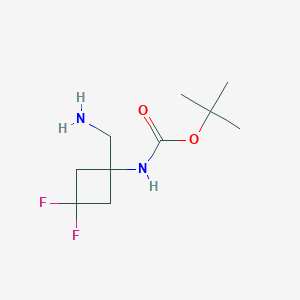
1-(Boc-amino)-3,3-difluorocyclobutane-1-methylamine
Vue d'ensemble
Description
Boc-protected amines are a class of compounds where an amine group is protected by a tert-butyl carbamate (Boc) group . This protection is commonly used in the field of peptide synthesis . The Boc group is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Various methods have been developed for the Boc protection of amines, including the use of catalysts and solvent-free conditions .Chemical Reactions Analysis
Boc-protected amines are stable towards most nucleophiles and bases . They can be deprotected by mild acidolysis . The Boc group can also be cleaved under anhydrous acidic conditions .Applications De Recherche Scientifique
Synthetic Approaches and Chemical Properties
- The chemical synthesis of conformationally restricted analogues of alpha-amino acids, including structures similar to "1-(Boc-amino)-3,3-difluorocyclobutane-1-methylamine," highlights innovative approaches in medicinal chemistry to mimic natural amino acid conformations for therapeutic applications. One study focused on the synthesis of a novel glutamic acid analogue, showcasing the utility of such compounds in drug design and development (Bunch et al., 2003).
Potential in Boron Neutron Capture Therapy (BNCT)
- Boron neutron capture therapy (BNCT) is an area where derivatives of cyclobutane amino acids show promise. Research into boronated unnatural cyclic amino acids as potential BNCT agents includes the synthesis of compounds designed for high tumor uptake, with structural variations to study the effect of molecular lipophilicity on biological activity (Kabalka et al., 2008). Another study developed a boronated aminocyclobutanecarboxylic acid, modeled after 1-aminocyclobutanecarboxylic acid, for its potential use in BNCT, highlighting the synthetic strategies and challenges encountered in creating these novel therapeutic agents (Kabalka & Yao, 2003).
Biochemical and Pharmacological Studies
- The biochemical modification of polyamines, such as putrescine, which shares structural features with the cyclobutane amino acid motif, indicates the relevance of these compounds in cellular processes. Research identifying enzymes responsible for the hydroxylation of putrescine underscores the importance of these modifications in biological systems and potential therapeutic applications (Li et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-[1-(aminomethyl)-3,3-difluorocyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-8(2,3)16-7(15)14-9(6-13)4-10(11,12)5-9/h4-6,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWZDIJQVDKWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Boc-amino)-3,3-difluorocyclobutane-1-methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



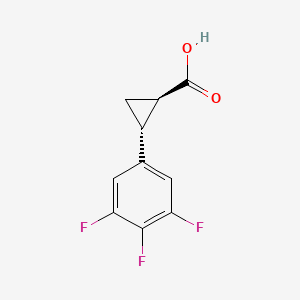
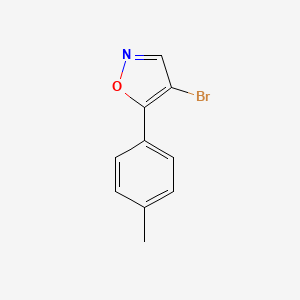
![Methyl imidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B1529495.png)
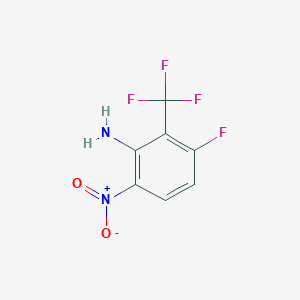
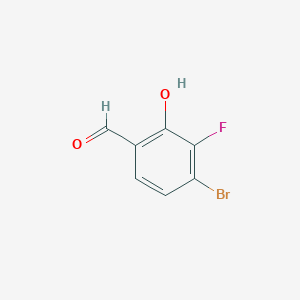
![[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine](/img/structure/B1529499.png)
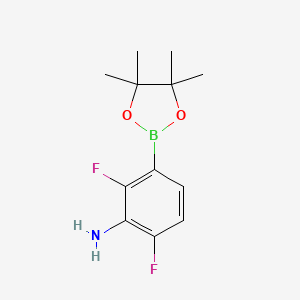
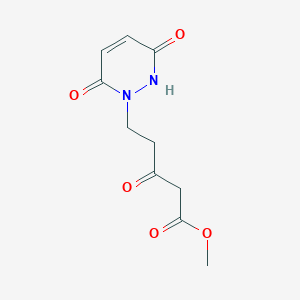
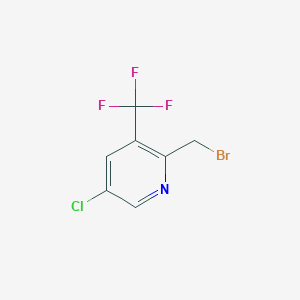
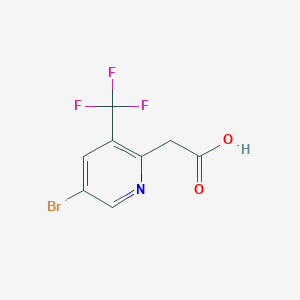
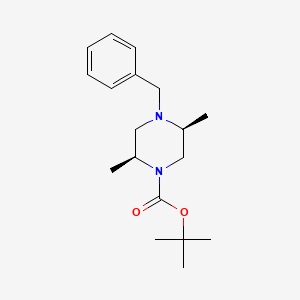
![2-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1529509.png)
